2-Hydrazinylphenol

Description

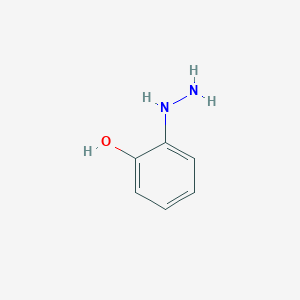

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-hydrazinylphenol |

InChI |

InChI=1S/C6H8N2O/c7-8-5-3-1-2-4-6(5)9/h1-4,8-9H,7H2 |

InChI Key |

GCGNGYPZEHFOAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NN)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydrazinylphenol CAS number and properties

An In-depth Technical Guide to 2-Hydrazinylphenol

This guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in research and drug development. It covers its chemical and physical properties, synthetic methodologies, key chemical reactions, and biological activities, with a focus on its role as a precursor for pharmacologically active molecules.

Chemical and Physical Properties

This compound, and its more common hydrochloride salt, possess distinct chemical and physical characteristics. The hydrochloride form is often preferred for its stability.

| Property | Value | Citation(s) |

| CAS Number | 201684-14-2 (Free Base) | [1] |

| 23274-70-6 (Hydrochloride Salt) | [2][3] | |

| Molecular Formula | C₆H₈N₂O (Free Base) | [1] |

| C₆H₉ClN₂O (Hydrochloride Salt) | [3] | |

| Molecular Weight | 124.14 g/mol (Free Base) | [1] |

| 160.60 g/mol (Hydrochloride Salt) | [3] | |

| IUPAC Name | This compound | [1] |

| This compound;hydrochloride | [3] |

Computed Electronic Properties of the Hydrochloride Salt

Density functional theory (DFT) studies have provided insights into the electronic structure of this compound hydrochloride, which is crucial for understanding its reactivity.

| Parameter | Value (eV) | Citation(s) |

| HOMO | -4.78 | [2] |

| LUMO | -0.32 | [2] |

| Energy Gap | 4.46 | [2] |

| Chemical Hardness | 2.23 | [2] |

Synthesis and Experimental Protocols

Several synthetic routes have been documented for the preparation of this compound, typically resulting in its hydrochloride salt for improved stability and handling.

Protocol 2.1: Synthesis from N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid

A documented method involves the reaction of a hydrazine-sulfonic acid precursor with ethanol and hydrochloric acid.

Methodology:

-

N-[4-hydroxyphenyl]hydrazine-N'-sulfonic acid is heated with ethanol.

-

Anhydrous hydrochloric acid (HCl) is introduced to protonate the hydrazine group, facilitating the formation of the hydrochloride salt.

-

The reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization.

-

Upon completion, the product, this compound hydrochloride, precipitates and is collected.[2]

Protocol 2.2: Synthesis via Reduction of 2-Diazoniumphenol Chloride

An alternative and often higher-yield method involves the diazotization of 2-aminophenol followed by reduction.

Methodology:

-

Diazotization: 2-Aminophenol is dissolved in an acidic solution (HCl) and cooled to 0–5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the 2-diazoniumphenol chloride salt.[2]

-

Reduction: The freshly prepared diazonium salt is then reduced using a mixture of sodium bisulfite and sodium sulfite (e.g., at a 3:1 molar ratio). The reaction is maintained at a pH of 5.8–6.1 and a temperature of 80–85°C for 60–90 minutes.[2]

-

Precipitation: Concentrated HCl is added to the cooled reaction mixture to precipitate the final product, this compound hydrochloride.[2]

Caption: Synthetic routes for this compound hydrochloride.

Key Chemical Reactions: Hydrazone Formation

The hydrazine moiety in this compound is a potent nucleophile, readily reacting with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use in organic synthesis and the development of bioactive compounds.[2][4]

Protocol 3.1: General Procedure for Hydrazone Synthesis

Methodology:

-

This compound (or its hydrochloride salt) is dissolved in a suitable solvent, such as ethanol or methanol.

-

An equimolar amount of the desired aldehyde or ketone is added to the solution.

-

A catalytic amount of acid (e.g., acetic acid) is often added to facilitate the reaction, particularly the dehydration step.

-

The mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

-

The resulting hydrazone product often precipitates from the solution upon cooling or can be isolated by solvent evaporation and subsequent purification (e.g., recrystallization).

Caption: General workflow for hydrazone formation.

Biological Activity and Applications in Drug Development

This compound serves as a scaffold for derivatives, particularly phenolic hydrazones, which exhibit a wide range of biological activities. These activities make them promising candidates for therapeutic development.

Antimicrobial and Anticancer Properties

Hydrazone derivatives are widely studied for their potential as antimicrobial and anticancer agents.[2][4][5] The presence of the azometine (-NHN=CH-) group is crucial for these activities.[5] They have shown efficacy against various pathogens and are being investigated as precursors for novel pharmaceuticals.[2]

Anti-inflammatory Activity via MIF Inhibition

A significant area of research involves phenolic hydrazones as inhibitors of Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in the pathogenesis of sepsis and other inflammatory diseases.

-

Mechanism of Action: Phenolic hydrazones can bind to the tautomerase active site of MIF. This inhibition blocks the biological activity of MIF, leading to a reduction in the inflammatory response.[6]

-

Downstream Effects: By inhibiting MIF, these compounds can dose-dependently suppress the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated by lipopolysaccharide (LPS).[6] This action has shown significant therapeutic potential in preclinical models of sepsis.[6]

Caption: Inhibition of MIF signaling by phenolic hydrazones.

Antioxidant Activity

This compound and its derivatives have been noted for their antioxidant properties. They can act as free radical scavengers, which helps in reducing cellular oxidative stress.[2] This activity is a common feature of phenolic compounds and contributes to their overall therapeutic potential.

References

- 1. 201684-14-2|2-Hydrazineylphenol|BLD Pharm [bldpharm.com]

- 2. 2-Hydrazino-phenol; hydrochloride | 23274-70-6 | Benchchem [benchchem.com]

- 3. 2-Hydrazino-phenol; hydrochloride | C6H9ClN2O | CID 91618404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenolic Hydrazones are Potent Inhibitors of Macrophage Migration Inhibitory Factor Proinflammatory Activity and Survival Improving Agents in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydrazinylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydrazinylphenol, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a special focus on its applications in medicinal chemistry, supported by available data on its biological activities.

Chemical Identity and Physicochemical Properties

This compound, a derivative of both phenol and hydrazine, is a compound of interest due to the combined reactivity of its hydroxyl and hydrazinyl functional groups. It is often utilized in its more stable hydrochloride salt form.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| Synonyms | 2-Hydrazinophenol, (2-Hydroxyphenyl)hydrazine | 2-Hydrazino-phenol hydrochloride |

| CAS Number | 930-09-6 | 23274-70-6[1] |

| Molecular Formula | C₆H₈N₂O | C₆H₉ClN₂O[1] |

| Molecular Weight | 124.14 g/mol | 160.60 g/mol [1] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available for free base | Data for Phenylhydrazine: 19.5 °C |

| Boiling Point | Not available for free base | Data for Phenylhydrazine: 243.5 °C |

| Solubility | Soluble in polar organic solvents | The hydrochloride salt is soluble in water. |

| pKa | Not available | Data for Hydrazine: ~8.1 |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a protected 2-aminophenol derivative or through nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis involves the diazotization of 2-aminophenol followed by reduction.

Materials:

-

2-Aminophenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bisulfite (NaHSO₃)

-

Ice

-

Ethanol

Procedure:

-

Diazotization: 2-Aminophenol is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Reduction: A solution of sodium sulfite and sodium bisulfite in water is prepared and cooled. The cold diazonium salt solution is then added slowly to this reducing solution. The reaction mixture is stirred and gradually warmed.

-

Isolation: The resulting this compound is often isolated as its hydrochloride salt by acidification with concentrated HCl, which precipitates the product.

-

Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Chemical Reactivity

This compound exhibits reactivity characteristic of both phenols and hydrazines. The hydroxyl group can undergo O-alkylation and acylation. The hydrazinyl group is a potent nucleophile and can participate in several key reactions:

-

Formation of Hydrazones: Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in the synthesis of many heterocyclic compounds and bioactive molecules.

-

Fischer Indole Synthesis: As a substituted hydrazine, it can be a key starting material in the Fischer indole synthesis to produce various indole derivatives.

-

Oxidation/Reduction: The hydrazinyl group can be oxidized to the corresponding diazonium salt or reduced.

Applications in Drug Development and Biological Activity

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the hydroxyl group on the aromatic ring of this compound suggests it may act as a hydrogen atom donor to neutralize reactive oxygen species (ROS).

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of a compound.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound solution in a suitable solvent (e.g., methanol or DMSO)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the this compound solution and the ascorbic acid standard in the microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm.

-

The radical scavenging activity is calculated as the percentage of DPPH discoloration. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways. Phenolic hydrazones have been identified as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[2]

Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a key regulator of the inflammatory response. Its inhibition by phenolic hydrazones, likely including derivatives of this compound, represents a promising strategy for anti-inflammatory drug development. The mechanism involves the binding of the phenolic hydrazone to the active site of MIF, thereby inhibiting its tautomerase activity and its ability to promote pro-inflammatory signaling.

Anticancer Activity

Hydrazone derivatives have demonstrated significant potential as anticancer agents. The proposed mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

Table 3: Cytotoxic Activity of Selected Hydrazone Derivatives against Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Acylhydrazone derivative 8c | Huh-7 (Liver Cancer) | 7.74 ± 2.18 | [3] |

| Acylhydrazone derivative 8e | Huh-7 (Liver Cancer) | 4.46 ± 1.05 | [3] |

| Sulfonyl hydrazone derivative | A549 (Lung Cancer) | 16.18 | [4] |

| Sulfonyl hydrazone derivative | MDA-MB-231 (Breast Cancer) | 11.10 | [4] |

While specific data for this compound is limited, the data for related hydrazone structures highlight the potential of this chemical class in oncology research.

Logical Pathway: Potential Anticancer Mechanisms of Phenolic Compounds

Phenolic compounds are known to modulate several signaling pathways that are often dysregulated in cancer. A logical workflow for the potential anticancer mechanism of this compound, based on the known activities of phenolic compounds, is presented below.

Safety and Handling

As a hydrazine derivative, this compound and its salts should be handled with care. The safety data for the closely related phenylhydrazine and its hydrochloride salt provide a strong indication of the potential hazards.

Table 4: GHS Hazard Statements for Phenylhydrazine Hydrochloride

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[5] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[5] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects.[5] |

| Carcinogenicity | H350: May cause cancer.[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure.[5] |

| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life.[5] |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in organic synthesis with demonstrated potential in the development of new therapeutic agents. Its derivatives have shown promising antioxidant, anti-inflammatory, and anticancer activities. Further research into the specific molecular targets and mechanisms of action of this compound and its analogs is warranted to fully exploit its therapeutic potential. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this versatile compound.

References

- 1. 2-Hydrazino-phenol; hydrochloride | C6H9ClN2O | CID 91618404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenolic Hydrazones are Potent Inhibitors of Macrophage Migration Inhibitory Factor Proinflammatory Activity and Survival Improving Agents in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylhydrazone derivatives as potential anticancer agents: Synthesis, bio-evaluation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydrazinylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydrazinylphenol, with a focus on its molecular formula and weight. This compound and its derivatives are of interest in various research and development sectors due to their biological activities.

Physicochemical Data

The fundamental molecular properties of this compound and its common salt form, this compound hydrochloride, are summarized below. These values are critical for experimental design, stoichiometric calculations, and analytical characterization.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES | InChI Key |

| This compound | C6H8N2O | 124.14[1][2] | C1=CC=C(C(=C1)NN)O | KJWDKCNSXFBJHN-UHFFFAOYSA-N[3] |

| This compound hydrochloride | C6H9ClN2O | 160.60[3] | C1=CC=C(C(=C1)NN)O.Cl | KJWDKCNSXFBJHN-UHFFFAOYSA-N[3][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are specific to individual research studies and are best sourced from peer-reviewed scientific literature. General methodologies may involve:

-

Synthesis: The synthesis of this compound hydrochloride can be achieved through the reaction of a precursor with hydrazine, followed by treatment with hydrochloric acid.[4]

-

Characterization: Standard analytical techniques are employed to confirm the identity and purity of the compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Elemental Analysis: This technique is used to determine the percentage composition of elements within the compound.

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural representations (formula and SMILES), and its key physicochemical property (molecular weight).

Caption: Relationship between this compound's identity and properties.

References

- 1. 201684-14-2|2-Hydrazineylphenol|BLD Pharm [bldpharm.com]

- 2. 4-Hydrazinylphenol | C6H8N2O | CID 11297965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydrazino-phenol; hydrochloride | C6H9ClN2O | CID 91618404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydrazino-phenol; hydrochloride | 23274-70-6 | Benchchem [benchchem.com]

Solubility Profile of 2-Hydrazinylphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydrazinylphenol, a versatile intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound, this document compiles qualitative solubility information inferred from closely related compounds and provides a general framework for its experimental determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful heuristic, suggesting that polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, possessing both a polar hydroxyl group and a hydrazine moiety, as well as a non-polar benzene ring, is expected to exhibit a nuanced solubility profile.

Qualitative Solubility of this compound

While specific quantitative data for this compound is scarce in publicly available literature, the solubility of analogous compounds such as phenylhydrazine provides valuable insights. Aromatic hydrazines are generally less soluble in water compared to their aliphatic counterparts.[1] Phenylhydrazine, for example, is reported to be miscible with several organic solvents.[2] Based on this and information regarding the purification of its hydrochloride salt, the following qualitative solubility profile for this compound can be inferred:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl and hydrazine groups can form hydrogen bonds with protic solvents. Phenylhydrazine is miscible with ethanol.[2] The hydrochloride salt is recrystallized from an ethanol-water mixture.[3] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polarity of these solvents can interact with the polar functional groups of this compound. Phenylhydrazine is very soluble in acetone.[4] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of this compound due to the hydroxyl and hydrazine groups likely limits its solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Phenylhydrazine is miscible with chloroform, suggesting potential solubility for this compound.[2] |

Note: This table presents expected solubility based on the behavior of similar compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a general and widely accepted "shake-flask" method for determining the solubility of a solid organic compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid remains.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L or mol/L.

Visualizing Experimental Workflows

To further aid in the understanding of processes involving this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: General workflow for determining the solubility of this compound.

A common and important reaction of this compound is the formation of hydrazones through condensation with aldehydes or ketones. This reaction is fundamental in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Caption: Typical workflow for the synthesis of a hydrazone from this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While quantitative data remains elusive, the provided qualitative assessment and a general experimental protocol offer a strong starting point for practical applications. The visualized workflows for solubility determination and hydrazone synthesis further clarify key processes involving this important chemical intermediate. It is recommended that experimental validation of the expected solubility be conducted for any specific application.

References

An In-depth Technical Guide to the Preparation of 2-Hydrazinylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-hydrazinylphenol hydrochloride. The document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data. This guide is intended for professionals in the fields of chemical research and drug development who require a thorough understanding of the preparation of this compound.

Introduction

This compound and its hydrochloride salt are valuable reagents in organic synthesis, particularly in the construction of heterocyclic compounds and as intermediates in the development of pharmaceutical agents. The synthesis of aryl hydrazines, such as this compound hydrochloride, is most commonly achieved through a two-step process involving the diazotization of the corresponding aniline derivative, followed by the reduction of the resulting diazonium salt. This method is reliable and adaptable for various substituted anilines.

Synthesis Pathway

The preparation of this compound hydrochloride commences with the diazotization of 2-aminophenol. In this reaction, the primary amine group of 2-aminophenol reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures to form a diazonium salt. The diazonium salt is a versatile intermediate but is generally unstable at higher temperatures.

The subsequent step involves the reduction of the diazonium salt to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to a hydrazine group, and the final product is isolated as its hydrochloride salt.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride. Please note that the yield is an estimated value based on similar reported syntheses and may vary depending on the specific experimental conditions.

| Parameter | Value |

| Chemical Name | This compound hydrochloride |

| CAS Number | 23274-70-6 |

| Molecular Formula | C₆H₉ClN₂O |

| Molecular Weight | 160.60 g/mol [1] |

| Starting Material | 2-Aminophenol |

| Key Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride dihydrate (SnCl₂·2H₂O) |

| Reaction Temperature | Diazotization: 0-5 °C, Reduction: 0-10 °C |

| Typical Yield | 80-90% (estimated) |

| Appearance | Off-white to pale brown crystalline solid (expected) |

| Melting Point | Not available (decomposition may occur at elevated temperatures) |

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of substituted phenylhydrazine hydrochlorides.

Materials:

-

2-Aminophenol

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Distilled Water

-

Ethanol

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Beakers and flasks

-

Büchner funnel and filtration apparatus

-

Ice bath

Procedure:

Step 1: Diazotization of 2-Aminophenol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminophenol (1 equivalent) in a mixture of concentrated hydrochloric acid (4-5 equivalents) and distilled water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in distilled water.

-

Add the sodium nitrite solution dropwise to the cold 2-aminophenol solution using a dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution in an ice bath to approximately 0-5 °C.

-

Slowly add the cold stannous chloride solution to the diazonium salt solution prepared in Step 1. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 10 °C.

-

Upon addition, a precipitate of this compound hydrochloride should begin to form.

-

After the complete addition of the stannous chloride solution, continue to stir the reaction mixture in the ice bath for another 1-2 hours.

Step 3: Isolation and Purification of the Product

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol or a saturated sodium chloride solution to remove any unreacted starting materials and byproducts.

-

Dry the collected solid under vacuum to obtain the crude this compound hydrochloride.

-

For further purification, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Safety Considerations

-

Aryl hydrazines and their salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The diazotization reaction should be performed at low temperatures as diazonium salts can be explosive when isolated or heated.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Stannous chloride is corrosive and should be handled with care.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound hydrochloride. Researchers are encouraged to consult additional literature and safety data sheets before undertaking this procedure.

References

Spectroscopic Profile of 2-Hydrazinylphenol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydrazinylphenol, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, primarily focusing on its hydrochloride salt form, which is commonly available.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 9-10 | Singlet | 1H | Phenolic OH | DMSO-d₆ |

| 6.8 | Doublet | 2H | Aromatic CH | D₂O |

| 4.1 | Singlet | 2H | NH₂ | D₂O |

| 3.5 | Singlet | 1H | OH | D₂O |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

FT-IR Data for this compound Hydrochloride

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3250 | Strong, Broad | N-H Stretch |

| 1590 | Medium | C=N Stretch (potential impurity or tautomeric form) |

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) Data for this compound Hydrochloride

| m/z | Ion Formula | Ion Type |

| 157.05 | [C₆H₉N₂O]⁺ | [M+H]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary based on the specific instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound hydrochloride sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ ion. The mass range is set to cover the expected molecular weight of the analyte.

-

Data Processing: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This is then used to confirm the elemental composition of the compound.

Visualizations

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Thermal Stability and Decomposition of 2-Hydrazinylphenol: A Technical Guide

Disclaimer: This document provides a technical overview of the thermal stability and decomposition of 2-Hydrazinylphenol. Due to a lack of publicly available experimental data specifically for this compound, this guide leverages information on the closely related compound, phenylhydrazine, as a proxy. The thermal behavior of this compound is expected to be influenced by the presence of the hydroxyl group and its position on the phenyl ring, and therefore, the data presented for analogous compounds should be interpreted with caution. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of hydrazine, is a molecule of interest in medicinal chemistry and materials science due to its structural motifs. The thermal stability of such compounds is a critical parameter, influencing their synthesis, storage, handling, and application. Understanding the decomposition behavior is paramount for ensuring safety and predicting the shelf-life and performance of materials and formulations containing this molecule. This guide summarizes the expected thermal properties of this compound based on analogous compounds and outlines the experimental protocols for its thermal analysis.

Expected Thermal Properties of Aromatic Hydrazines

Table 1: Physicochemical and Thermal Properties of Phenylhydrazine

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [2] |

| Melting Point | 19.5 °C (67.1 °F) | [1] |

| Boiling Point | 243.5 °C (470.3 °F) with decomposition | [3][4] |

| Flash Point | 89 °C (192 °F) | [1] |

| Autoignition Temperature | 174 °C (345 °F) | [1] |

| Decomposition Products | Emits highly toxic fumes of nitrogen oxides upon heating to decomposition. | [1] |

It is important to note that the hydroxyl group in this compound can influence its thermal stability through hydrogen bonding and by altering the electronic properties of the aromatic ring. This may lead to different decomposition temperatures and pathways compared to phenylhydrazine.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition profile of this compound, a series of thermoanalytical experiments are required. The following protocols are based on standard methods for the analysis of similar organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges at which this compound decomposes and the associated mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed for comparison.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the area under the peaks (enthalpy change) are determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Hypothetical Decomposition Pathway

Based on the known decomposition of hydrazine and phenylhydrazine, a plausible (though unconfirmed) decomposition pathway for this compound can be proposed. The initial step is likely the homolytic cleavage of the N-N bond, which is the weakest bond in the molecule.

Caption: Hypothetical Decomposition Pathway of this compound.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use. While direct experimental data is currently lacking, analysis of analogous compounds such as phenylhydrazine provides valuable insights. The experimental protocols outlined in this guide, specifically TGA and DSC, are fundamental for obtaining the necessary quantitative data. Further research is required to elucidate the precise decomposition pathway and to quantify the kinetic parameters of the decomposition process. Such studies will enable the development of safe handling procedures and the prediction of the material's behavior under various thermal conditions.

References

A Technical Guide to the Anti-inflammatory Activity of 2-Hydrazinylphenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While crucial for healing, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The primary class of drugs used to combat inflammation, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), primarily function by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often limited by significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX isoforms.[1][2]

This has driven the search for new chemical entities with improved efficacy and safety profiles. Hydrazone derivatives (-NHN=CH-) have emerged as a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[2][3][4] The 2-hydrazinylphenol moiety, incorporating a phenolic hydroxyl group and a hydrazine functional group on an aromatic ring, presents a unique structural framework. Derivatives, particularly hydrazones formed from this core, are being investigated as potent anti-inflammatory agents. Their mechanism of action often involves dual inhibition of key enzymes in the arachidonic acid cascade, offering a promising strategy to mitigate the side effects associated with traditional NSAIDs.[5][6] This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of these compounds.

Core Mechanism of Action

The anti-inflammatory effects of this compound derivatives and related hydrazones are primarily attributed to their ability to modulate the enzymatic pathways that produce inflammatory mediators. The most well-documented mechanism is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.

-

Cyclooxygenase (COX) Inhibition : The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation, where it mediates the production of prostaglandins (PGs) that cause pain and swelling. Many hydrazone derivatives show inhibitory activity against both COX-1 and COX-2.[4][6] The development of selective COX-2 inhibitors is a key goal to reduce the gastric side effects associated with non-selective NSAIDs.[1][2]

-

5-Lipoxygenase (5-LOX) Inhibition : 5-LOX is the key enzyme in the biosynthesis of leukotrienes, another class of potent inflammatory mediators. Leukotrienes contribute to inflammation, particularly in asthma and allergic reactions. By inhibiting 5-LOX, these compounds can reduce the production of leukotrienes.[6][7] Compounds that dually inhibit both COX-2 and 5-LOX are of significant interest, as they can simultaneously block two major inflammatory pathways, potentially leading to enhanced efficacy and a better safety profile, particularly reducing gastrointestinal damage.[5][7]

-

Cytokine and Nitric Oxide Modulation : Beyond direct enzyme inhibition, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8][9] They can also inhibit the production of nitric oxide (NO), a signaling molecule that plays a complex role in inflammation, in lipopolysaccharide (LPS)-stimulated macrophages.[8][10]

-

MAPK Pathway Inhibition : The p38 mitogen-activated protein kinase (p38 MAPK) signaling pathway is another target. This pathway is crucial for the biosynthesis of TNF-α and IL-1β, and its inhibition represents a potential mechanism for controlling inflammation.[8]

General Synthesis Protocols

Hydrazone derivatives are typically synthesized through a straightforward condensation reaction. The general procedure involves reacting a hydrazide with a substituted aldehyde or ketone. For derivatives of this compound, the synthesis would likely begin with a 2-hydroxyphenyl-substituted carboxylic acid.

Example Protocol: Synthesis of N'-benzylidene-2-hydroxyacetohydrazide

This multi-step protocol is representative of the synthesis of a target this compound derivative.

-

Esterification: 2-Hydroxyphenylacetic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid for several hours to produce methyl 2-hydroxyphenylacetate. The reaction is monitored by thin-layer chromatography (TLC).

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol or methanol) for 8-12 hours.[11] This step yields the key intermediate, 2-hydroxyphenylacetohydrazide.

-

Condensation (Hydrazone Formation): The 2-hydroxyphenylacetohydrazide is dissolved in a suitable solvent like methanol. A few drops of a catalyst, such as concentrated hydrochloric acid or glacial acetic acid, are added.[11] An equimolar amount of a selected substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) is added, and the mixture is stirred at room temperature for 2-4 hours.[11]

-

Purification: The resulting solid product (the hydrazone derivative) is filtered, washed with cold solvent, and purified, typically by recrystallization from a solvent like ethanol, to yield the final compound.

Structure confirmation is performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Preclinical Evaluation: In Vivo Models

In vivo animal models are essential for evaluating the systemic anti-inflammatory and analgesic efficacy of novel compounds.

Carrageenan-Induced Paw Edema Test

This is the most widely used preclinical model for assessing acute anti-inflammatory activity.

-

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized, biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after the first hour) is mediated by the production of prostaglandins, involving the induction of COX-2.[12][13]

-

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are typically used.[3][12]

-

Grouping: Animals are fasted overnight and divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Diclofenac), and test groups receiving different doses of the synthesized compounds.[12][14]

-

Administration: The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction: A 0.1 mL injection of 1% carrageenan suspension in saline is made into the sub-plantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at baseline (before injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[13]

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

-

Preclinical Evaluation: In Vitro Assays

In vitro assays are crucial for elucidating the specific molecular mechanisms underlying a compound's anti-inflammatory activity.

COX-1/COX-2 Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes.

-

Methodology: A variety of commercial kits are available (e.g., colorimetric or fluorescent assays). Typically, purified ovine COX-1 or human recombinant COX-2 is incubated with a chromogenic substrate and arachidonic acid in the presence and absence of the test compound. The enzyme's peroxidase activity is measured spectrophotometrically. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.[10][13]

5-LOX Inhibition Assay

-

Principle: This assay determines a compound's ability to inhibit the 5-LOX enzyme, which catalyzes the oxidation of arachidonic acid to produce leukotrienes.

-

Methodology: The assay often involves incubating purified 5-LOX (e.g., from potato tubers or recombinant sources) with arachidonic acid and the test compound. The formation of the product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm). The IC50 value is calculated from the concentration-response curve.[7][10]

Nitric Oxide (NO) Production Assay in Macrophages

-

Principle: Macrophages (such as the RAW 264.7 cell line) produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS). This assay measures the inhibitory effect of compounds on NO production.

-

Methodology: RAW 264.7 cells are cultured and then stimulated with LPS in the presence of various concentrations of the test compounds for 24 hours. The amount of NO produced is indirectly quantified by measuring the accumulation of nitrite (a stable breakdown product of NO) in the culture supernatant using the Griess reagent. A decrease in nitrite levels compared to the LPS-treated control indicates inhibitory activity.[8][10]

Quantitative Data and Structure-Activity Relationships (SAR)

The anti-inflammatory potency of hydrazone derivatives is highly dependent on their chemical structure. Quantitative data from preclinical studies allow for the establishment of structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Table 1: In Vivo Anti-Inflammatory Activity of Representative Hydrazone Derivatives (Carrageenan-Induced Paw Edema Model)

| Compound ID | Structure/Class | Dose (mg/kg) | Time (h) | % Edema Inhibition | Reference |

| 1A | Pyrrole Hydrazone | 20 | 2 | 53.3 (p=0.005) | [3] |

| 20 | 3 | 66.7 (p<0.001) | [3] | ||

| 27h | Phthalic Anhydride Hydrazide | 50 | 4 | 64.0 | [14] |

| 3b | p-Nitrophenyl Hydrazone | 50 | 4.5 | > Celecoxib | [12] |

| 4f | Pyrazole-Hydrazone | 100 | 3 | ~18 | [10] |

| 12d | 2-(3-chloroanilino)nicotinic acid hydrazide | Not specified | Not specified | 95 | [15] |

| Diclofenac | Standard Drug | 10 | 4 | 68.0 | [14] |

Table 2: In Vitro Enzyme Inhibition Data for Representative Hydrazone Derivatives

| Compound ID | Structure/Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| 4a | Pyrazole-Hydrazone | 5.64 | 0.67 | 1.92 | [10] |

| 4b | Pyrazole-Hydrazone | 6.12 | 0.58 | 2.31 | [10] |

| 7a | Phenylsulfonyl Hydrazide | >10 | >10 | Not Tested | [16] |

| 7b | Phenylsulfonyl Hydrazide | >10 | >10 | Not Tested | [16] |

| 9d | Benzhydrylpiperazine | Not Tested | 0.25 | 7.87 | [17] |

| Celecoxib | Standard Drug | 7.7 | 0.87 | Not Tested | [10] |

| Zileuton | Standard Drug | Not Tested | Not Tested | 2.43 | [10] |

Note: The compounds listed are representative of the broader hydrazone class, as specific data for this compound derivatives is limited. The principles of SAR are expected to be similar.

Structure-Activity Relationship (SAR) Insights:

-

Substituents on Aromatic Rings: The nature and position of substituents on the phenyl rings significantly influence activity. Electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br), as well as electron-donating groups like methoxy (OCH₃) and dimethylamino, have been shown to enhance anti-inflammatory effects in various studies.[3][14]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings such as pyrazole, pyrrole, or thiazole into the hydrazone structure can modulate the pharmacological profile, often leading to potent compounds.[3][10] For instance, certain pyrazole-hydrazone derivatives have shown better COX-2 inhibitory activity than the standard drug celecoxib.[10]

-

The Hydrazone Linker (-C=N-NH-): The core hydrazone moiety is considered a key pharmacophore for COX inhibition and is crucial for the biological activity.[5][6] Modifications to this linker can impact potency and selectivity.

Conclusion and Future Directions

Derivatives based on the this compound scaffold, particularly their corresponding hydrazones, represent a highly promising class of anti-inflammatory agents. Their ability to act as dual inhibitors of COX and 5-LOX, along with their capacity to modulate inflammatory cytokines, provides a strong rationale for their development as potentially safer alternatives to classical NSAIDs. The synthetic accessibility and the potential for structural diversification allow for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish more specific SARs for this subclass. Further investigation into their effects on various signaling pathways (e.g., NF-κB, JAK/STAT) and their long-term safety profiles, including comprehensive toxicological studies, will be critical for advancing these compounds toward clinical development. The ultimate goal is to identify lead candidates with superior efficacy and a significantly reduced risk of gastrointestinal and cardiovascular complications.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 2-amino-pyridinyl-N-acylhydrazones: Synthesis and identification of their mechanism of anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jddtonline.info [jddtonline.info]

- 12. researchgate.net [researchgate.net]

- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Antimicrobial Potential of 2-Hydrazinylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, 2-hydrazinylphenol and its derivatives, particularly salicylaldehyde hydrazones, have emerged as a promising class of compounds with significant antimicrobial activity. This technical guide provides an in-depth analysis of the antimicrobial effects of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives, primarily studied through their salicylaldehyde hydrazone analogues, has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify their antimicrobial potency. Below is a summary of reported quantitative data.

| Compound ID | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| SA-SB-1 | Enterococcus faecalis | 12 | - | [1] |

| Staphylococcus aureus | 250 | - | [1] | |

| Pseudomonas aeruginosa | 250 | - | [1] | |

| Escherichia coli | 250 | - | [1] | |

| SA-SB-2 | Enterococcus faecalis | 12 | - | [1] |

| Staphylococcus aureus | 250 | - | [1] | |

| Pseudomonas aeruginosa | 250 | - | [1] | |

| Escherichia coli | 250 | - | [1] | |

| Hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine | Staphylococcus aureus | 250 | - | [2] |

| Staphylococcus epidermidis | 250 | - | [2] | |

| Escherichia coli | 250 | - | [2] | |

| Klebsiella pneumoniae | 250 | - | [2] | |

| Candida albicans | 250 | - | [2] |

Note: "-" indicates data not reported in the cited literature. The hydrazone derivatives of (2,4-dinitrophenyl) hydrazine showed moderate activity at the tested concentration.[2]

Experimental Protocols

The synthesis and antimicrobial evaluation of this compound derivatives and their analogues follow established laboratory procedures. Below are detailed methodologies for key experiments.

Synthesis of Salicylaldehyde Hydrazones

A common synthetic route for preparing salicylaldehyde hydrazones involves the condensation reaction between salicylaldehyde and a suitable hydrazide.[2][3]

Materials:

-

Salicylaldehyde

-

Hydrazine hydrate or a substituted hydrazide

-

Ethanol (as solvent)

-

Glacial acetic acid (as catalyst, optional)

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and the selected hydrazide in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for a specified time, typically ranging from 1 to 4 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the purified salicylaldehyde hydrazone derivative in a desiccator.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[5]

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include positive control wells (microorganism in broth without the compound) and negative control wells (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The precise mechanism of action for this compound compounds is still under investigation; however, studies on related hydrazone derivatives suggest several potential targets within microbial cells. The presence of the phenolic hydroxyl group and the hydrazone moiety are believed to be crucial for their biological activity.

One proposed mechanism involves the inhibition of key bacterial enzymes. For instance, some hydrazone derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[6] This inhibition is thought to occur through binding to the active site of the enzyme, thereby preventing its function.

Another potential mechanism is the disruption of the microbial cell membrane. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Furthermore, the ability of these compounds to chelate metal ions may also contribute to their antimicrobial effects. Metal ions are essential cofactors for many microbial enzymes, and their sequestration by this compound derivatives could disrupt critical metabolic pathways.

Conclusion

This compound derivatives, particularly salicylaldehyde hydrazones, represent a valuable scaffold for the development of new antimicrobial agents. Their activity against a range of clinically relevant pathogens, coupled with multiple potential mechanisms of action, makes them attractive candidates for further investigation. This guide provides a foundational understanding for researchers to build upon in the quest for novel therapeutics to combat the growing challenge of antimicrobial resistance. Further studies are warranted to elucidate the precise molecular targets and to optimize the structure of these compounds for enhanced efficacy and reduced toxicity.

References

- 1. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes-Hydrazones with Antileishmanial and Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Hydrazinylphenol: A Structural and Electronic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazinylphenol, also known as (2-hydroxyphenyl)hydrazine, is a bifunctional aromatic compound of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both a nucleophilic hydrazine moiety and a phenolic hydroxyl group on a benzene ring, allows for versatile chemical transformations and interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical studies on the structure of this compound, supported by available experimental data. The document delves into its electronic properties, conformational preferences, and spectroscopic signatures, offering valuable insights for its application in medicinal chemistry and materials science.

Theoretical Studies on Molecular Structure and Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), have been employed to elucidate the structural and electronic characteristics of this compound. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

Computational Methodology

The theoretical data presented herein for this compound hydrochloride were obtained using Density Functional Theory (DFT) calculations at the B3LYP-D3BJ/def2svp level of theory. This approach provides a reliable balance between computational cost and accuracy for molecules of this nature.

Electronic Properties

The electronic properties of this compound hydrochloride have been investigated to understand its reactivity and potential for charge-transfer interactions. Key parameters are summarized in the table below.

| Parameter | Value | Description |

| HOMO Energy | -4.78 eV | The Highest Occupied Molecular Orbital, localized on the lone pairs of the hydrazine nitrogen atoms. |

| LUMO Energy | -0.32 eV | The Lowest Unoccupied Molecular Orbital, residing on the aromatic ring. |

| Energy Gap (HOMO-LUMO) | 4.46 eV | The difference in energy between the HOMO and LUMO, indicating the molecule's chemical reactivity and kinetic stability. |

| Chemical Hardness | 2.23 | A measure of the molecule's resistance to deformation or change in its electron distribution. |

Table 1: Calculated Electronic Properties of this compound Hydrochloride.

Conformational Analysis and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis of this compound has revealed the presence of significant intramolecular hydrogen bonding. Specifically, a stabilizing interaction occurs between the hydrazine (-NH₂) group and the phenolic (-OH) group. This interaction is crucial in determining the molecule's preferred conformation and contributes to the stability of its zwitterionic form. It has been calculated that this intramolecular hydrogen bond can lower the energy gap by as much as 0.8 eV when compared to conformers where this bond is absent[1].

Experimental Data and Protocols

Experimental characterization is essential for validating theoretical models and providing tangible data for practical applications. This section outlines key experimental protocols for the synthesis of this compound and summarizes its spectroscopic data.

Synthesis Protocols

Method 1: Diazonium Salt Reduction of 2-Aminophenol

A common and effective method for the synthesis of this compound hydrochloride involves the reduction of a diazonium salt formed from 2-aminophenol.

Materials:

-

2-Aminophenol

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

Procedure:

-

A round-bottom flask is charged with 2-aminophenol and water and cooled to 0 °C in an ice bath.

-

Concentrated HCl is added, and the mixture is stirred until all solids are dissolved.

-

A solution of sodium nitrite in water is prepared, cooled in an ice bath, and added dropwise to the reaction mixture over 15 minutes, maintaining the temperature below 5 °C.

-

The resulting dark-colored solution is stirred for an additional 15 minutes and then cooled to -5 °C.

-

A freshly prepared slurry of SnCl₂·2H₂O in water is pre-cooled to 0 °C and added dropwise over 1 hour to the reaction mixture, leading to the formation of a thick suspension.

-

After the addition is complete, the mixture is stirred for 30 minutes, filtered while cold, and dried in vacuo to yield this compound as its hydrochloride salt.

Spectroscopic Characterization

Spectroscopic data provides direct evidence of the molecular structure of this compound.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, D₂O) | δ 6.8 (d, 2H, aromatic), δ 4.1 (s, 2H, NH₂), δ 3.5 (s, 1H, OH)[1] |

| FT-IR | 3250 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N stretch)[1] |

Table 2: Experimental Spectroscopic Data for this compound Hydrochloride.

Signaling Pathways and Applications

This compound is a valuable precursor in the synthesis of various heterocyclic compounds and has been utilized in the development of chemical probes for biological imaging. One notable application is its role in a fluorogenic reaction to form highly emissive tetracyclic 4,3-borazaroisoquinolines (BIQs).

Formation of 4,3-Borazaroisoquinolines (BIQs)

This reaction pathway highlights the utility of this compound in bioconjugation chemistry. The process involves the reaction of an aromatic boronic acid with a hydrazine, such as this compound, to form a stable, fluorescent BIQ. This transformation is particularly useful for developing "turn-on" fluorescent probes for detecting specific analytes in biological systems.

Experimental Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step process, starting from readily available precursors and involving distinct reaction and purification stages.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental aspects of this compound. Computational studies, primarily using DFT, have illuminated its electronic structure and the crucial role of intramolecular hydrogen bonding in defining its conformation. This theoretical understanding is well-supported by experimental data, including spectroscopic characterization and established synthesis protocols. The utility of this compound as a versatile building block, particularly in the development of fluorescent probes for bioconjugation, underscores its importance in contemporary chemical and biological research. For researchers and professionals in drug development, the insights presented here offer a solid foundation for harnessing the unique properties of this compound in the design of novel molecules with tailored functions.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hydrazones Using 2-Hydrazinylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazones are a versatile class of organic compounds characterized by the R¹R²C=NNH₂ structure. The azomethine group (-C=N-) imparts a wide range of pharmacological properties, making hydrazone derivatives valuable scaffolds in medicinal chemistry and drug development.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The synthesis of hydrazones is typically achieved through a straightforward condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[6]

This document provides detailed protocols for the synthesis of hydrazones using 2-Hydrazinylphenol (to form 2-hydroxyphenyl hydrazones) and summarizes their biological activities, with a focus on anticancer and antimicrobial applications.

Experimental Protocols

General Synthesis of 2-Hydroxyphenyl Hydrazones

The synthesis is based on the acid-catalyzed condensation reaction between this compound and various aromatic aldehydes or ketones. The hydroxyl group on the phenyl ring of the hydrazine moiety is a key feature that can influence the biological activity of the resulting hydrazone.

Materials:

-

This compound

-

Substituted aromatic aldehyde or ketone (e.g., 4-nitrobenzaldehyde, salicylaldehyde)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Filtration apparatus (Büchner funnel)

Protocol:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in 15-20 mL of absolute ethanol. Stir the solution until the reactant is fully dissolved.

-

Addition of Carbonyl: To this solution, add an equimolar amount (1.0 mmol) of the desired aromatic aldehyde or ketone.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 15 to 40 minutes, depending on the specific reactants.[7]

-

Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solid hydrazone product will often precipitate out of the solution. If necessary, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the synthesized hydrazone should be confirmed using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-hydroxyphenyl hydrazones.

Caption: General workflow for the synthesis of 2-hydroxyphenyl hydrazones.

Data Presentation: Biological Activity

Hydrazones derived from precursors containing a 2-hydroxyphenyl moiety have shown significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The presence of the 2-hydroxyphenyl group in hydrazone structures has been correlated with potent antitumor activity.[8] These compounds often exhibit cytotoxicity against a range of human cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| 2-Hydroxyphenyl Derivative (Compound 20) | Mean (59 lines) | 0.26 | [8] |

| Hydroxyphenyl Hydrazone (YCL0426) | Mean (15 lines) | 5.25 | [9] |

| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (Glioblastoma) | 0.77 | [7] |

| N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | H1563 (Lung Adenocarcinoma) | 70.94 | [7] |

Table 1: Summary of in-vitro anticancer activity of selected hydroxyphenyl hydrazone derivatives.

Antimicrobial Activity